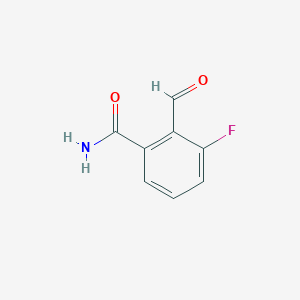

3-Fluoro-2-formylbenzamide

Description

3-Fluoro-2-formylbenzamide (proposed structure: C₈H₆FNO₂) is a fluorinated aromatic compound featuring a formyl (-CHO) group at the 2-position, a fluorine atom at the 3-position, and an amide (-CONH₂) substituent. Fluorine’s electron-withdrawing nature and the formyl group’s reactivity likely influence its chemical behavior, making it a candidate for applications in medicinal chemistry or organic synthesis.

Properties

Molecular Formula |

C8H6FNO2 |

|---|---|

Molecular Weight |

167.14 g/mol |

IUPAC Name |

3-fluoro-2-formylbenzamide |

InChI |

InChI=1S/C8H6FNO2/c9-7-3-1-2-5(8(10)12)6(7)4-11/h1-4H,(H2,10,12) |

InChI Key |

FIVMFRBVKGTXTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-formylbenzamide typically involves the introduction of a fluorine atom and a formyl group onto a benzamide structure. One common method is the fluorination of 2-formylbenzamide using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. For example, the process might begin with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene. Subsequent fluorination and oxidation steps yield the desired this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-formylbenzamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: 3-Fluoro-2-carboxybenzamide.

Reduction: 3-Fluoro-2-hydroxymethylbenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-formylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: It serves as a precursor for the synthesis of fluorinated biomolecules, which are useful in studying biological processes.

Medicine: Fluorinated compounds, including this compound, are explored for their potential as pharmaceutical intermediates and diagnostic agents.

Industry: It is used in the development of materials with unique properties, such as high stability and resistance to degradation

Mechanism of Action

The mechanism of action of 3-Fluoro-2-formylbenzamide involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. For instance, it may target enzymes involved in metabolic pathways, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The following table compares 3-Fluoro-2-formylbenzamide with structurally related fluorinated benzaldehyde and benzamide derivatives:

*Note: Data for this compound is extrapolated from analogs.

Key Observations:

- Substituent Positioning: The 3-fluoro group in this compound may enhance electrophilicity at the formyl group compared to non-fluorinated analogs, similar to how fluorine in 3-Fluoro-2-hydroxybenzaldehyde increases acidity of the hydroxyl group .

- Functional Group Effects: The amide group in this compound likely reduces solubility in polar solvents compared to carboxylic acid derivatives like 2-Amino-3-formylbenzoic acid .

Spectral and Physical Properties

- NMR Trends : Fluorine atoms induce deshielding in neighboring protons. For example, compound (2) in shows aromatic protons at δ 7.5–8.2 ppm , which could shift upfield or downfield in this compound depending on fluorine’s proximity.

- Melting Points : Hydroxybenzaldehydes in (e.g., 3-Fluoro-4-hydroxybenzaldehyde) are likely solids at room temperature, whereas the amide group in this compound may elevate its melting point due to hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.